molecular formula C16H20N4O2S B3015651 1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1251660-37-3

1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B3015651
CAS RN: 1251660-37-3
M. Wt: 332.42
InChI Key: PAJIHHZIECCSDV-UHFFFAOYSA-N
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Description

1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone, also known as MPTP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of New Derivatives : Research conducted by Abu‐Hashem et al. (2011) and Bhat et al. (2018) explored the synthesis of new derivatives related to the mentioned compound. These studies detailed the preparation of various derivatives, including furochromenylideneaminomethylsulfanylpyrimidin-4-ones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives were synthesized using different chemical reactions and characterized by spectral analysis techniques (Abu‐Hashem et al., 2011) (Bhat et al., 2018).

  • Pharmacological Evaluation and Computational Studies : Bhosale et al. (2014) and Parveen et al. (2017) conducted pharmacological evaluation and computational studies on derivatives of the compound. These studies involved the design and synthesis of derivatives for potential antipsychotic activity and the evaluation of their anti-proliferative activities against human breast cancer cell lines (Bhosale et al., 2014) (Parveen et al., 2017).

  • Antimicrobial and Antifolate Activities : Bektaş et al. (2010) and Degraw et al. (1992) explored the antimicrobial and antifolate properties of some novel derivatives. These studies focused on synthesizing triazole derivatives and investigating their activities against various microorganisms, as well as examining the antifolate properties of the synthesized compounds (Bektaş et al., 2010) (Degraw et al., 1992).

  • Conformational and Vibrational Studies : Onawole et al. (2017) conducted a computational assessment of important biochemical properties and vibrational assignments for a synthesized arylpiperazine-based drug related to the compound. This study provided insights into the molecular docking mechanism of the molecule as an agonist in the human GABA A receptor (Onawole et al., 2017).

Biomedical Applications

  • Selective Killing of Bacterial Persisters : Kim et al. (2011) demonstrated that a compound structurally related to the one selectively killed bacterial persisters that tolerate antibiotic treatment. This finding could be significant in understanding the mechanism of persistence and developing new therapeutic strategies (Kim et al., 2011).

  • Antiviral Activity : Attaby et al. (2006) synthesized and evaluated the antiviral activity of several heterocyclic compounds related to the mentioned compound. These compounds were tested for their cytotoxicity and anti-HSV1 and anti-HAV-MBB activity, indicating their potential in antiviral drug development (Attaby et al., 2006).

properties

IUPAC Name

1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-12-17-14(11-15(18-12)22-2)19-5-7-20(8-6-19)16(21)10-13-4-3-9-23-13/h3-4,9,11H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJIHHZIECCSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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